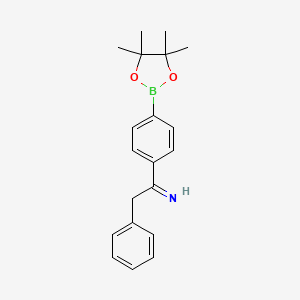

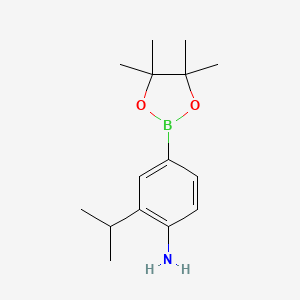

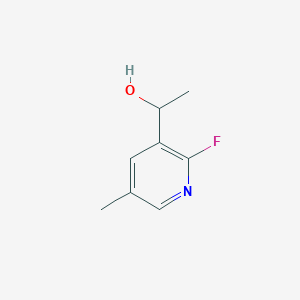

4-(1-Carboxycyclopropyl)-2-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an important boric acid derivative . It is obtained by a two-step substitution reaction .

Synthesis Analysis

The compound was synthesized through a two-step substitution reaction . Its structure was confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of the compound was verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Because of their unique structure, they have good biological activity and pharmacological effects .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were revealed by studying the molecular electrostatic potential and frontier molecular orbitals of the compound . This revealed the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid and similar compounds are primarily utilized as intermediates in synthetic organic chemistry. The synthesis of such boric acid ester intermediates involves a series of substitution reactions. Their structures are typically confirmed through techniques like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Conformational and crystallographic analyses reveal insights into the molecular structures, which are often compared with density functional theory (DFT) calculations. Such studies not only confirm the expected structural configurations but also provide detailed physicochemical properties, including molecular electrostatic potentials and frontier molecular orbitals (Huang et al., 2021; Huang et al., 2021).

Molecular Fluorination

The inclusion of fluorine atoms in cyclopropane rings, as observed in compounds similar to 1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid, is a common strategy in medicinal chemistry. Fluorine's unique electronic properties enhance the biological activity and metabolic stability of pharmaceuticals. Techniques for the stereoselective synthesis of fluorinated cyclopropanes involve cyclopropanation reactions, which are crucial for generating diverse fluorine-containing cyclopropane derivatives. These methods enable the preparation of compounds with varying degrees of fluorination, such as fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropanes, showcasing the importance of fluorine in drug development and synthetic chemistry (Pons et al., 2021).

Antimicrobial and Antiviral Activities

Compounds structurally related to 1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid have been explored for their potential antimicrobial and antiviral properties. Studies have synthesized novel fluoroquinolones and fluorinated cyclopropanes to evaluate their effectiveness against a range of bacterial and viral pathogens. Some derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, including drug-resistant strains, and exhibiting specific activity against certain viruses. These findings highlight the potential of such fluorinated compounds in the development of new therapeutic agents (Senthilkumar et al., 2009; Rosen et al., 2004).

Eigenschaften

IUPAC Name |

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BFO4/c1-14(2)15(3,4)22-17(21-14)11-6-5-10(9-12(11)18)16(7-8-16)13(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIZEFZZPHIOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

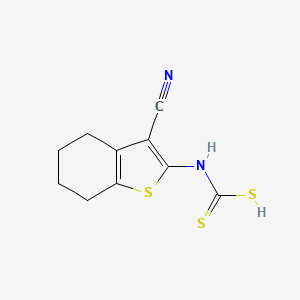

![1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B6342689.png)